Methyl 4-(2-chloro-4-hydroxystyryl)benzoate
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Overview
Description
Methyl 4-(2-chloro-4-hydroxystyryl)benzoate is an organic compound with the molecular formula C₁₆H₁₃ClO₃ It is characterized by a benzoate ester functional group, a chlorinated styryl moiety, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-chloro-4-hydroxystyryl)benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzaldehyde and 2-chlorostyrene.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form 4-(2-chloro-4-hydroxystyryl)benzaldehyde.
Esterification: The aldehyde group is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated styryl moiety can undergo reduction to form a saturated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: 4-(2-chloro-4-oxostyryl)benzoate or 4-(2-chloro-4-carboxystyryl)benzoate.
Reduction: Methyl 4-(2-chloro-4-hydroxyethyl)benzoate.
Substitution: Methyl 4-(2-azido-4-hydroxystyryl)benzoate or Methyl 4-(2-thio-4-hydroxystyryl)benzoate.
Scientific Research Applications
Methyl 4-(2-chloro-4-hydroxystyryl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which Methyl 4-(2-chloro-4-hydroxystyryl)benzoate exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or microbial inhibition.
Comparison with Similar Compounds
Methyl 4-(2-bromo-4-hydroxystyryl)benzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-(2-fluoro-4-hydroxystyryl)benzoate: Contains a fluorine atom, which may alter its reactivity and biological activity.
Methyl 4-(2-methyl-4-hydroxystyryl)benzoate: A methyl group instead of chlorine, affecting its steric and electronic properties.
Uniqueness: Methyl 4-(2-chloro-4-hydroxystyryl)benzoate is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and potential biological activities. The combination of the hydroxyl and chlorinated styryl groups provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
methyl 4-[(E)-2-(2-chloro-4-hydroxyphenyl)ethenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-20-16(19)13-6-3-11(4-7-13)2-5-12-8-9-14(18)10-15(12)17/h2-10,18H,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGFXXLXIGQIDG-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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